molecular formula C15H16N2O3 B249766 2-ethoxy-N-(4-methoxyphenyl)nicotinamide

2-ethoxy-N-(4-methoxyphenyl)nicotinamide

Cat. No. B249766
M. Wt: 272.3 g/mol
InChI Key: UYGRINPABXPVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(4-methoxyphenyl)nicotinamide, also known as EM011, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. EM011 is a derivative of nicotinamide, a well-known compound that has been extensively studied for its various biological activities.

Mechanism of Action

2-ethoxy-N-(4-methoxyphenyl)nicotinamide's mechanism of action is not fully understood, but it is believed to exert its biological effects by modulating various signaling pathways. This compound has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and activate the AMPK signaling pathway. In vivo studies have shown that this compound can inhibit tumor growth, reduce inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

2-ethoxy-N-(4-methoxyphenyl)nicotinamide's advantages for lab experiments include its relatively simple synthesis method, its potential therapeutic applications in various diseases, and its ability to modulate various signaling pathways. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for research on 2-ethoxy-N-(4-methoxyphenyl)nicotinamide. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of this compound's potential in combination therapy with other drugs. Additionally, further research is needed to fully understand this compound's mechanism of action and potential side effects, as well as its potential therapeutic applications in other diseases.
Conclusion
This compound is a small molecule compound that has shown potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound's mechanism of action is not fully understood, but it is believed to exert its biological effects by modulating various signaling pathways. This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. While there are limitations to using this compound in lab experiments, there are also many potential future directions for research on this compound.

Synthesis Methods

2-ethoxy-N-(4-methoxyphenyl)nicotinamide can be synthesized using a multi-step process involving the reaction of 4-methoxyphenylacetic acid with ethyl chloroformate, followed by the reaction of the resulting product with 2-aminonicotinic acid. The final product is obtained by the reaction of the intermediate compound with ethanol and hydrochloric acid.

Scientific Research Applications

2-ethoxy-N-(4-methoxyphenyl)nicotinamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Inflammation is a common underlying factor in many diseases, and this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its neuroprotective effects, with research suggesting that it may have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.3 g/mol

IUPAC Name

2-ethoxy-N-(4-methoxyphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C15H16N2O3/c1-3-20-15-13(5-4-10-16-15)14(18)17-11-6-8-12(19-2)9-7-11/h4-10H,3H2,1-2H3,(H,17,18)

InChI Key

UYGRINPABXPVSM-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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